REACTION_CXSMILES
|
Cl[CH2:2][C:3]([C:7]1([Cl:10])[CH2:9][CH2:8]1)([OH:6])[C:4]#[CH:5].[NH:11]1[CH:15]=[N:14][CH:13]=[N:12]1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O.O1CCCC1>[Cl:10][C:7]1([C:3]([OH:6])([CH2:2][N:11]2[CH:15]=[N:14][CH:13]=[N:12]2)[C:4]#[CH:5])[CH2:9][CH2:8]1.[CH:2]#[CH:3] |f:2.3.4|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
4-chloro-3-(1-chlorocyclopropyl)-3-hydroxy-1-butine
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
ClCC(C#C)(O)C1(CC1)Cl
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
N1N=CN=C1
|
Name
|
|
Quantity
|
55.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture is subsequently concentrated
|
Type
|
ADDITION
|
Details
|
the concentrate is then treated with water
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture is extracted
|
Type
|
CUSTOM
|
Details
|
The combined organic phases are dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue which remains is chromatographed on silica gel using
|
Type
|
ADDITION
|
Details
|
a mixture of cyclohexane/ethyl acetate = 1:1 as the eluent
|
Type
|
CUSTOM
|
Details
|
After the eluate has been evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1(CC1)C(C#C)(CN1N=CN=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 46% |
Name
|
|
Type
|
product
|
Smiles
|
C#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.2 mol | |
AMOUNT: MASS | 5.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 400% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[CH2:2][C:3]([C:7]1([Cl:10])[CH2:9][CH2:8]1)([OH:6])[C:4]#[CH:5].[NH:11]1[CH:15]=[N:14][CH:13]=[N:12]1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O.O1CCCC1>[Cl:10][C:7]1([C:3]([OH:6])([CH2:2][N:11]2[CH:15]=[N:14][CH:13]=[N:12]2)[C:4]#[CH:5])[CH2:9][CH2:8]1.[CH:2]#[CH:3] |f:2.3.4|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
4-chloro-3-(1-chlorocyclopropyl)-3-hydroxy-1-butine
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
ClCC(C#C)(O)C1(CC1)Cl
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
N1N=CN=C1
|
Name
|
|
Quantity
|
55.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture is subsequently concentrated
|
Type
|
ADDITION
|
Details
|
the concentrate is then treated with water
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture is extracted
|
Type
|
CUSTOM
|
Details
|
The combined organic phases are dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue which remains is chromatographed on silica gel using
|
Type
|
ADDITION
|
Details
|
a mixture of cyclohexane/ethyl acetate = 1:1 as the eluent
|
Type
|
CUSTOM
|
Details
|
After the eluate has been evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1(CC1)C(C#C)(CN1N=CN=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 46% |
Name
|
|
Type
|
product
|
Smiles
|
C#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.2 mol | |
AMOUNT: MASS | 5.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 400% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[CH2:2][C:3]([C:7]1([Cl:10])[CH2:9][CH2:8]1)([OH:6])[C:4]#[CH:5].[NH:11]1[CH:15]=[N:14][CH:13]=[N:12]1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O.O1CCCC1>[Cl:10][C:7]1([C:3]([OH:6])([CH2:2][N:11]2[CH:15]=[N:14][CH:13]=[N:12]2)[C:4]#[CH:5])[CH2:9][CH2:8]1.[CH:2]#[CH:3] |f:2.3.4|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
4-chloro-3-(1-chlorocyclopropyl)-3-hydroxy-1-butine
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
ClCC(C#C)(O)C1(CC1)Cl
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
N1N=CN=C1
|
Name
|
|
Quantity
|
55.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture is subsequently concentrated
|
Type
|
ADDITION
|
Details
|
the concentrate is then treated with water
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture is extracted
|
Type
|
CUSTOM
|
Details
|
The combined organic phases are dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue which remains is chromatographed on silica gel using
|
Type
|
ADDITION
|
Details
|
a mixture of cyclohexane/ethyl acetate = 1:1 as the eluent
|
Type
|
CUSTOM
|
Details
|
After the eluate has been evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1(CC1)C(C#C)(CN1N=CN=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 46% |
Name
|
|
Type
|
product
|
Smiles
|
C#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.2 mol | |
AMOUNT: MASS | 5.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 400% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |